Temocapril hydrochloride

Descripción general

Descripción

El hidrocloruro de temocapril es un inhibidor de la enzima convertidora de angiotensina de tipo profármaco. Está indicado principalmente para el tratamiento de la hipertensión, la insuficiencia cardíaca congestiva, la nefropatía diabética y la mejora del pronóstico de las enfermedades coronarias, incluido el infarto agudo de miocardio . El hidrocloruro de temocapril está aprobado para su uso en Japón y Corea del Sur, pero no en los Estados Unidos .

Mecanismo De Acción

El hidrocloruro de temocapril ejerce sus efectos inhibiendo la enzima convertidora de angiotensina, que juega un papel fundamental en el sistema renina-angiotensina-aldosterona. Este sistema es responsable de regular la presión arterial y el equilibrio de líquidos . El hidrocloruro de temocapril se absorbe rápidamente en el tracto gastrointestinal y se convierte en su metabolito activo, que inhibe la enzima convertidora de angiotensina en el plasma . Esta inhibición conduce a vasodilatación, natriuresis leve y modulación del sistema nervioso simpático .

Métodos De Preparación

El hidrocloruro de temocapril se sintetiza mediante una serie de reacciones químicas que implican derivados de perhidrotiazepina. El objetivo era desarrollar un inhibidor potente y de larga duración de la enzima convertidora de angiotensina con una rápida aparición de la acción . La ruta sintética implica la formación de un anillo de tiazepina y la posterior conversión a la sal de hidrocloruro . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, garantizando al mismo tiempo la seguridad y la eficiencia del proceso .

Análisis De Reacciones Químicas

El hidrocloruro de temocapril se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El hidrocloruro de temocapril puede oxidarse para formar varios metabolitos.

Reducción: El compuesto puede sufrir reacciones de reducción en condiciones específicas.

Sustitución: El hidrocloruro de temocapril puede participar en reacciones de sustitución, particularmente involucrando sus grupos funcionales.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones son típicamente metabolitos y derivados del hidrocloruro de temocapril .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action

Temocapril functions as a prodrug that converts into its active metabolite, temocaprilat. This compound inhibits the activity of ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, temocapril leads to vasodilation, reduced blood pressure, and decreased workload on the heart. It also enhances renal blood flow and promotes natriuresis without significantly affecting heart rate or contractility .

Chemical Structure and Properties

- Molecular Formula: C23H29ClN2O5S2

- Molecular Weight: 476.609 g/mol

- Route of Elimination: Primarily through liver metabolism and renal excretion

- Half-Life: Approximately 13.1 hours in patients with normal liver function .

Clinical Applications

1. Hypertension Management

Temocapril is predominantly indicated for treating hypertension. Clinical studies have shown that it effectively lowers blood pressure in patients with essential hypertension. It has been associated with favorable outcomes in terms of cardiovascular risk reduction .

2. Heart Failure Treatment

In patients with congestive heart failure, temocapril has demonstrated efficacy in improving symptoms and reducing hospitalizations. Its vasodilatory effects contribute to decreased preload and afterload, thereby enhancing cardiac output .

3. Diabetic Nephropathy

Temocapril has shown promise in protecting renal function in patients with diabetic nephropathy. By inhibiting ACE, it reduces intraglomerular pressure and proteinuria, which are critical factors in the progression of diabetic kidney disease .

4. Acute Myocardial Infarction

Research indicates that temocapril may improve prognosis following acute myocardial infarction by mitigating left ventricular remodeling and enhancing survival rates .

Summary of Clinical Studies

A variety of clinical trials have assessed the efficacy and safety of temocapril across different patient populations. Below is a summary table of notable studies:

Adverse Effects and Considerations

While temocapril is generally well-tolerated, potential adverse effects include hypotension, hyperkalemia, cough, and renal impairment. Monitoring is essential, especially in patients with pre-existing renal conditions or those taking other medications that affect renal function .

Comparación Con Compuestos Similares

El hidrocloruro de temocapril se compara con otros inhibidores de la enzima convertidora de angiotensina como el enalapril y el fosinopril. El hidrocloruro de temocapril tiene una rápida aparición de la acción y una unión más estrecha a la enzima convertidora de angiotensina vascular que el enalapril . Su forma activa, temocaprilato, es ligeramente más potente que el enalaprilat para inhibir la enzima convertidora de angiotensina aislada del pulmón de conejo . Los compuestos similares incluyen:

- Enalapril

- Fosinopril

- Captopril

- Lisinopril

La farmacocinética única y los efectos beneficiosos del hidrocloruro de temocapril lo convierten en un compuesto valioso en el tratamiento de las enfermedades cardiovasculares .

Actividad Biológica

Temocapril hydrochloride is a prodrug that acts as an angiotensin-converting enzyme (ACE) inhibitor, primarily used in the management of hypertension and related cardiovascular conditions. This article explores its biological activity, mechanism of action, pharmacokinetics, and clinical findings based on diverse research sources.

Temocapril is converted into its active form, temocaprilat, which inhibits ACE, leading to decreased levels of angiotensin II. This results in:

- Vasodilation : Reducing vascular resistance and lowering blood pressure.

- Natriuresis : Promoting sodium excretion without significantly affecting heart rate or cardiac output.

- Endothelial Function Improvement : Enhancing endothelial function by reducing oxidative stress and improving reactive hyperemia in hypertensive patients .

Pharmacokinetics

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Protein Binding : Approximately 99.5%, which may be affected in renal impairment.

- Half-life : About 13.1 hours in individuals with normal liver function.

- Elimination : Primarily through liver metabolism and renal excretion .

Efficacy in Hypertension Management

Temocapril has demonstrated significant efficacy in lowering blood pressure in various studies:

- Comparative Potency : Temocaprilat shows higher potency than enalaprilat, with a threefold greater inhibitory effect on isolated rat aorta .

- Long-term Benefits : In patients with essential hypertension, temocapril improved insulin sensitivity by increasing adiponectin levels, which may contribute to better metabolic outcomes .

Case Studies

A notable case involved the use of temocapril in veterinary medicine for treating mitral valve disease in dogs. The combination of temocapril with other medications led to improved clinical outcomes in dogs suffering from congestive heart failure, showcasing its effectiveness beyond human applications .

Adverse Effects

Despite its therapeutic benefits, temocapril can cause several adverse effects:

- Common side effects include dizziness, headache, and gastrointestinal disturbances.

- Serious but rare effects may include angioedema and renal impairment .

Research Data Summary

Propiedades

IUPAC Name |

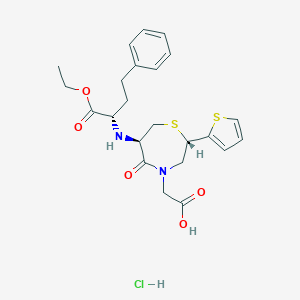

2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5S2.ClH/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27;/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27);1H/t17-,18-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDQNOKKZKHBIX-ASBZXGSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046914 | |

| Record name | Temocapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110221-44-8 | |

| Record name | Temocapril hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110221-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temocapril hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110221448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temocapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMOCAPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G820I95VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.